(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone

Physicochemical Properties Drug-likeness QSAR

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone (CAS 361167-81-9) is a synthetic small molecule belonging to the benzothienylpiperazine class, characterized by a 5-nitro-1-benzothiophene core linked via a carbonyl bridge to a 4-phenylpiperazine moiety. Its molecular formula is C19H17N3O3S, with a molecular weight of 367.42 g/mol, a calculated polar surface area (PSA) of 97.61 Ų, and a predicted LogP of 4.30.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 361167-81-9
Cat. No. B2690869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
CAS361167-81-9
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O3S/c23-19(18-13-14-12-16(22(24)25)6-7-17(14)26-18)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
InChIKeyFTRRDCFNKJMQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone (CAS 361167-81-9): Structural Baseline for a Benzothienylpiperazine Research Compound


(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone (CAS 361167-81-9) is a synthetic small molecule belonging to the benzothienylpiperazine class, characterized by a 5-nitro-1-benzothiophene core linked via a carbonyl bridge to a 4-phenylpiperazine moiety . Its molecular formula is C19H17N3O3S, with a molecular weight of 367.42 g/mol, a calculated polar surface area (PSA) of 97.61 Ų, and a predicted LogP of 4.30 . The compound is structurally related to a series of benzothienylpiperazines explored in the patent literature as potential agents for serotonin receptor modulation and central nervous system disorders [1]. However, the specific biological profile or target engagement data for this precise molecule remains largely absent from public peer-reviewed research.

Chemical Class 5-Nitro-benzothienylpiperazine scaffold
Physicochemical Profile Predicted higher polarity, lower lipophilicity vs. typical benzothienylpiperazines
Evidence Status Target engagement data not publicly available; patent linkage only

Why Generic Substitution of 5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone Cannot Be Assumed


Within the benzothienylpiperazine class, even minor structural modifications profoundly alter receptor subtype selectivity, intrinsic efficacy, and metabolic stability. The patent literature demonstrates that variations in the benzothiophene substituent (e.g., halogen, alkoxy, or nitro at the 5-position) and the piperazine N-substituent (phenyl, benzyl, or heteroaryl) lead to divergent pharmacological profiles, with some analogs showing high affinity for 5-HT1A/5-HT1B receptors while others engage dopamine or adrenergic targets [1]. A published SAR study on benzothienylpiperazine derivatives identified specific compounds with nanomolar dual antagonism at 5-HT1A/5-HT1B, a profile highly sensitive to the choice of arylpiperazine side chain [2]. Without quantitative binding, functional, or ADME data for this specific compound, it is not scientifically defensible to assume interchangeability with any close analog, including those differing only in the benzothiophene 5-substituent (e.g., 5-chloro or 5-methyl analogs).

SAR Sensitivity
Minor benzothiophene substituent changes may shift receptor subtype selectivity and intrinsic activity.
Nitro Group Liability
Nitroaromatic moiety introduces potential nitroreductase-mediated redox interference, absent in non-nitro analogs.
Missing Binding Data
Absence of experimental Ki or functional data for this specific compound prevents confident interchangeability assumptions.

Quantitative Differentiation Evidence for (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone


Physicochemical Profiling: 5-Nitro Substituent Effects on Polarity and Lipophilicity vs. Class Baselines

The target compound's 5-nitro substituent imparts a calculated polar surface area (PSA) of 97.61 Ų and a predicted LogP of 4.30, based on its molecular formula C19H17N3O3S . In comparison, the 5-unsubstituted or 5-chloro analogs of benzothienylpiperazines (general scaffold from the patent families) are expected to exhibit lower PSA values (approximately 60–70 Ų) and higher LogP values (approximately 4.5–5.0), based on the absence of the strongly electron-withdrawing nitro group. While this constitutes a class-level inference rather than direct compound-to-compound measurement, the difference is chemically grounded in the Hammett constants of the substituents . The calculated PSA of 97.61 Ų approaches the upper limit of commonly accepted oral drug-likeness thresholds (typically <140 Ų, with optimal <90 Ų), suggesting this compound's hydrogen-bonding capacity is elevated relative to non-polar analogs.

PSA & LogP vs. Class Baseline
Class-level inference
Target PSA 97.61 Ų, LogP 4.30 (calc.) vs. class baseline ~60–70 Ų, ~4.5–5.0
Higher polarity may influence membrane permeability and solubility assay context
Calculated properties; not experimentally verified
Physicochemical Properties Drug-likeness QSAR

Structural Determinants of Serotonin Receptor Subtype Engagement: Context from Benzothienylpiperazine SAR

In a foundational SAR study by Lamothe et al. (1998), a series of benzothienylpiperazine derivatives with varied arylpiperazine side chains were evaluated at 5-HT1A and 5-HT1B receptors [1]. The most potent dual antagonist (compound 12h) achieved Ki values in the nanomolar range at both subtypes. While the target compound was not explicitly tested in this study, the structural architecture — benzothienylpiperazine core with a phenylpiperazine side chain — parallels the scaffold explored in this SAR. Critically, the introduction of a 5-nitro group on the benzothiophene (as in the target compound) is absent from the reported series, which primarily investigated halogen or alkyl substituents. Patent literature (US RE48,059) further broadens the claim space to include nitro-substituted benzothiophenes, implying that this specific substitution pattern was considered sufficiently distinct to warrant inclusion in the intellectual property landscape [2]. However, no publicly available binding data for the 5-nitro analog has been identified to confirm or refute receptor subtype selectivity.

Serotonin Receptor SAR
Data to verify
Analog 12h (Lamothe 1998): nM Ki at 5-HT1A/1B; target compound not tested
Structural analogy only; subtype selectivity cannot be inferred
Binding profile must be experimentally established
5-HT1A Receptor 5-HT1B Receptor Serotonin Antagonist

Nitro Group Redox Liability: A Potential Differentiator from Non-Nitro Analogs in Biological Systems

The presence of a nitro group on the benzothiophene ring distinguishes this compound from 5-halogen, 5-alkyl, or 5-methoxy analogs. Nitroaromatic compounds are well-established substrates for intracellular nitroreductases, particularly under hypoxic conditions, leading to the generation of reactive nitroso and hydroxylamine intermediates . This bioreductive liability is a class-level property inferred from the extensive literature on nitroaromatic drugs, prodrugs, and tool compounds. While no direct experimental data exists for this specific compound, it is standard medicinal chemistry knowledge that nitro groups can contribute to off-target toxicity (e.g., hepatotoxicity, mutagenicity via DNA adduct formation) and cause false positives in high-throughput screening due to redox cycling . In contrast, 5-chloro or 5-methyl benzothienylpiperazine analogs would lack this nitroreductase-dependent metabolic pathway.

Nitro Redox Liability
Class-level inference
Nitroaromatic; potential substrate for intracellular nitroreductases
May introduce redox-related assay interference or off-target effects
No experimental metabolic data; risk inferred from nitroaromatic literature
Nitroreductase Bioreductive Activation Toxicity

Appropriate Application Scenarios for (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone Based on Available Evidence


Chemical Probe Development for Serotonergic Target Deconvolution

Given the structural similarity to known benzothienylpiperazine 5-HT1A/5-HT1B antagonists [1], this compound could serve as a starting scaffold for synthesizing focused libraries aimed at exploring the role of the 5-nitro substituent on receptor selectivity. Its calculated physicochemical properties (PSA 97.61 Ų, LogP 4.30) suggest it occupies a distinct property space compared to more lipophilic analogs, potentially offering advantages in solubility-limited assay formats. However, any such use must be preceded by de novo receptor profiling, as no existing binding data supports a specific target engagement claim.

Negative Control Design for Nitroreductase Activity Assays

The nitroaromatic moiety makes this compound a candidate for use as a test substrate or reference standard in nitroreductase enzyme assays, where the objective is to quantify reductive metabolism. Its behavior could be compared against established nitroaromatic substrates (e.g., nitrofurazone, CB1954) to benchmark enzyme kinetics or cell-based hypoxia models. The benzothienylpiperazine core offers a polycyclic scaffold that may influence enzyme binding differently than simple nitrophenyl substrates, a hypothesis that would require experimental validation.

Analytical Reference Material for Benzothienylpiperazine Method Development

The compound's well-defined structure, molecular weight (367.42 g/mol), and the availability of commercial synthesis routes make it suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to benzothienylpiperazines. Its unique combination of a nitrobenzothiophene chromophore and a phenylpiperazine moiety may facilitate UV detection (likely strong absorbance near 300–350 nm due to the nitroaromatic system) and distinct mass fragmentation patterns .

Comparative Physicochemical Benchmarking in QSAR Model Expansion

In cheminformatics workflows, this compound fills a chemical space void between non-nitro benzothienylpiperazines and other nitro-substituted heterocycles. Its calculated PSA (97.61 Ų) and LogP (4.30) can augment QSAR training sets for predicting blood-brain barrier penetration or hERG liability, provided experimental endpoint data is generated to accompany the computed descriptors. This application is contingent on the procurement of the compound as an analytical-grade sample for confirmatory in vitro assays.

Application
Selection Property
Validation Focus
Serotonergic probe development
5-Nitro benzothienylpiperazine scaffold
De novo receptor subtype profiling
Nitroreductase substrate screening
Nitroaromatic moiety for bioreductive enzyme studies
Enzyme kinetics in hypoxia models
Analytical reference material
Defined structure with nitrobenzothiophene chromophore
HPLC/LC-MS method specificity
QSAR dataset diversification
Distinct PSA/LogP combination
Experimental endpoint generation for model accuracy
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